2-[(5-Bromopyridin-3-yl)oxy]acetamide
Overview
Description
2-[(5-Bromopyridin-3-yl)oxy]acetamide is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the 5-position of the pyridine ring and an acetamide group attached via an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Bromopyridin-3-yl)oxy]acetamide typically involves the bromination of pyridine derivatives followed by the introduction of the acetamide group. One common method involves the reaction of 5-bromopyridin-3-ol with chloroacetamide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ether linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-[(5-Bromopyridin-3-yl)oxy]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, bases such as sodium hydride or potassium carbonate, and solvents like DMF or DMSO.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts, boronic acids, and bases like potassium phosphate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-[(5-Bromopyridin-3-yl)oxy]acetamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound can be used to study the interactions of pyridine derivatives with biological targets, such as enzymes or receptors.
Material Science: It can be employed in the development of novel materials with specific properties, such as conductivity or fluorescence.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules for various research purposes.
Mechanism of Action
The mechanism of action of 2-[(5-Bromopyridin-3-yl)oxy]acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the acetamide group can influence the compound’s binding affinity and selectivity for these targets. Additionally, the ether linkage may play a role in the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromopyridine-3-carboxylic acid
- 5-Bromo-2-methylpyridin-3-amine
- N-[5-Bromo-2-methylpyridine-3-yl]acetamide
Uniqueness
2-[(5-Bromopyridin-3-yl)oxy]acetamide is unique due to its specific structural features, such as the ether linkage and the acetamide group. These features can impart distinct chemical and biological properties compared to other similar compounds. For example, the presence of the ether linkage may enhance the compound’s solubility and stability, while the acetamide group can influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
2-(5-bromopyridin-3-yl)oxyacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O2/c8-5-1-6(3-10-2-5)12-4-7(9)11/h1-3H,4H2,(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFGNQJCXMWTHPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)OCC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.